molecular formula C33H26O9 B11956685 alpha-d-Arabinose tetrabenzoate CAS No. 30319-42-7

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956685
CAS No.: 30319-42-7
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
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Description

Alpha-d-Arabinose tetrabenzoate is a derivative of arabinose, a pentose sugar This compound is characterized by the esterification of arabinose with benzoic acid, resulting in a molecule with four benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up. The key steps involve the purification of the product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Arabinose tetrabenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzoate groups back to their corresponding alcohols.

    Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions often require nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and other organic reactions.

    Biology: Researchers use it to investigate the metabolic pathways of arabinose and its derivatives.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism by which alpha-d-Arabinose tetrabenzoate exerts its effects involves the interaction of its benzoate groups with various molecular targets. These interactions can influence the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Beta-l-Arabinose tetrabenzoate
  • Beta-d-Ribopyranose tetrabenzoate
  • Beta-xylopyranose tetrabenzoate

Uniqueness

Alpha-d-Arabinose tetrabenzoate is unique due to its specific stereochemistry and the presence of four benzoate groups. This configuration can result in distinct reactivity and interactions compared to other similar compounds.

Properties

CAS No.

30319-42-7

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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